2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
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Description
Synthesis Analysis
The synthesis pathway for this compound involves the synthesis of intermediate compounds followed by their coupling to form the final product. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .Scientific Research Applications
Antitumor Activity
This compound has been investigated for its potential as an antitumor agent. Researchers synthesized several derivatives directly linked to pyrazole, pyrazoline, pyrazolidine counterparts, or substituted thio and hydrazono functionalities. Among these, the pyrazole derivative (5c) demonstrated remarkable in vitro antitumor activity. It selectively inhibited the growth of leukemia subpanel tumor cell lines, with GI50 values ranging from 2.01 to 3.03 μM. Notably, compound 5c showed higher potency than the commonly used antitumor drug 5-fluorouracil (5-FU) against most tested tumor cell lines .
Broad-Spectrum Antitumor Agents
Compound 5c, due to its potent activity, could serve as a lead compound for designing broad-spectrum antitumor agents targeting various human tumor cell lines. Its unique structure and selective effects make it a promising candidate for further development .
Other Potential Applications
While antitumor activity is the most studied aspect, there may be other unexplored applications for this compound. Further research could reveal additional uses, such as antimicrobial properties or interactions with specific cellular pathways.
properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-18(20-11-10-14-5-2-1-3-6-14)13-27-19-22-21-17-9-8-15(23-24(17)19)16-7-4-12-26-16/h1-9,12H,10-11,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKCVRYILVUWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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